Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid, CAS 84358-13-4) is a highly purified, non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and the scalable manufacture of pharmaceutical intermediates. By featuring a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the piperidine ring, this compound overcomes the inherent zwitterionic insolubility and self-reactivity of crude isonipecotic acid. As a stable, white to off-white crystalline solid, it provides reliable thermal stability and high solubility in polar aprotic solvents such as DMF and DMSO, making it a critical precursor for introducing rigid, cyclic constraints into bioactive peptides and small-molecule therapeutics .
Attempting to substitute Boc-Inp-OH with unprotected isonipecotic acid in amide coupling workflows inevitably leads to severe yield losses due to competitive self-condensation and poor solubility in standard organic solvents. Conversely, substituting with Fmoc-Inp-OH introduces critical vulnerabilities in multi-step syntheses that require intermediate basic conditions, as the base-labile Fmoc group will prematurely cleave, leading to unwanted side reactions. Furthermore, replacing the piperidine-based Inp moiety with standard linear amino acids (such as Alanine) fundamentally alters the backbone dihedral angles, stripping the final peptidomimetic of the specific conformational rigidity required for target receptor affinity and proteolytic resistance .
When synthesizing piperidine-containing peptidomimetics, unprotected isonipecotic acid suffers from competitive self-condensation and poor organic solubility, resulting in complex oligomeric mixtures. In contrast, the Boc-protected secondary amine in Boc-Inp-OH prevents self-coupling and ensures high conversion rates. In the synthesis of complex indole-piperidine derivatives, coupling Boc-Inp-OH with an amine using standard reagents (HBTU/DIPEA) achieves yields exceeding 90% [1].
| Evidence Dimension | Amide Coupling Yield |
| Target Compound Data | >90% yield of target monomeric amide (Boc-Inp-OH) |
| Comparator Or Baseline | Unprotected isonipecotic acid (yields complex oligomeric mixtures) |
| Quantified Difference | >80% improvement in target monomer yield |
| Conditions | Standard amide coupling (HBTU/DIPEA in DMF/DCM) |
High coupling efficiency eliminates the need for extensive chromatographic purification of oligomers, directly lowering procurement and scale-up costs for pharmaceutical intermediates.
Zwitterionic amino acids like unprotected isonipecotic acid are virtually insoluble in non-aqueous, non-acidic organic solvents, making them incompatible with high-concentration Solid-Phase Peptide Synthesis (SPPS). The addition of the tert-butyloxycarbonyl (Boc) group disrupts this zwitterionic network. Consequently, Boc-Inp-OH exhibits high solubility in polar aprotic solvents critical for SPPS, achieving concentrations ≥100 mg/mL in DMSO and high solubility in DMF and DCM .
| Evidence Dimension | Solubility in polar aprotic solvents (DMSO/DMF) |
| Target Compound Data | ≥100 mg/mL (Boc-Inp-OH) |
| Comparator Or Baseline | Unprotected isonipecotic acid (<1 mg/mL in neutral organic solvents) |
| Quantified Difference | >100-fold increase in organic solvent solubility |
| Conditions | Room temperature dissolution in DMSO, DMF, or DCM |
High organic solubility is a strict prerequisite for maintaining the high reagent concentrations required to drive SPPS coupling steps to completion.
In complex syntheses requiring intermediate basic conditions (e.g., when installing base-sensitive moieties or using Fmoc-deprotection cycles elsewhere in the molecule), Fmoc-protected analogs (Fmoc-Inp-OH) are unsuitable due to premature cleavage. Boc-Inp-OH provides complete orthogonality, remaining 100% stable under standard basic conditions (e.g., 20% piperidine in DMF) while being cleanly cleaved by mild acids like trifluoroacetic acid (TFA) .
| Evidence Dimension | Stability to basic conditions (20% piperidine/DMF) |
| Target Compound Data | 100% stable (Boc-Inp-OH) |
| Comparator Or Baseline | Fmoc-Inp-OH (Rapidly cleaved in <10 minutes) |
| Quantified Difference | Complete retention vs. complete loss of protecting group |
| Conditions | Exposure to secondary amines (piperidine) at room temperature |
Enables the design of convergent synthetic routes where basic conditions must be utilized without risking the premature deprotection of the piperidine nitrogen.
Compared to linear aliphatic amino acids like Boc-Ala-OH, the cyclic nature of the isonipecotic acid moiety in Boc-Inp-OH forces the peptide backbone into a constrained chair conformation. This structural rigidification significantly reduces conformational entropy upon target binding, which can lead to enhanced receptor affinity and increased proteolytic stability compared to flexible linear analogs .
| Evidence Dimension | Conformational entropy and backbone flexibility |
| Target Compound Data | Constrained piperidine chair conformation (Boc-Inp-OH) |
| Comparator Or Baseline | Highly flexible linear backbone (Boc-Ala-OH) |
| Quantified Difference | Significant reduction in rotatable bonds and conformational states |
| Conditions | Incorporation into peptidomimetic sequences |
Procuring cyclic amino acids like Boc-Inp-OH is essential for developing protease-resistant, high-affinity drug candidates where linear amino acids fail due to excessive flexibility.
Leveraging its high solubility in DMF and DMSO (≥100 mg/mL), Boc-Inp-OH is a highly effective building block for Boc-SPPS workflows. Its incorporation introduces a structural kink that disrupts β-sheet formation, effectively mitigating aggregation issues common in hydrophobic peptide synthesis.
Due to its >90% coupling efficiency and prevention of self-condensation, Boc-Inp-OH is heavily procured for the scalable solution-phase synthesis of complex small molecules, such as indole-piperidine derivatives and targeted neurological therapeutics, where high-yield monomeric coupling is critical [1].
By replacing flexible linear amino acids with the rigid piperidine ring of Boc-Inp-OH, drug developers can restrict the conformational entropy of the peptide backbone. This application is essential for designing peptidomimetics with enhanced receptor binding affinity and superior resistance to proteolytic degradation in vivo .
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